molecular formula C25H22N2O3S B2485802 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-27-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2485802
CAS No.: 851412-27-6
M. Wt: 430.52
InChI Key: DTASUEWNNJAWTB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a benzo[d][1,3]dioxole ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and indole precursors. These precursors are then subjected to a series of reactions, including:

    Thioether Formation: The indole derivative is reacted with a thiol compound under basic conditions to form the thioether linkage.

    Acylation: The resulting thioether is then acylated using an appropriate acylating agent, such as an acyl chloride or anhydride, to introduce the acetamide functionality.

    Coupling Reaction: Finally, the benzo[d][1,3]dioxole moiety is coupled to the acetamide intermediate through a nucleophilic substitution reaction, often facilitated by a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.

    Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and neurology.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole and indole moieties are known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride
  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • N,N-bis(1,3-benzodioxol-5-ylmethyl)amine

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide is unique due to its combination of the benzo[d][1,3]dioxole and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c28-25(26-13-19-10-11-22-23(12-19)30-17-29-22)16-31-24-15-27(14-18-6-2-1-3-7-18)21-9-5-4-8-20(21)24/h1-12,15H,13-14,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTASUEWNNJAWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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